2,2'-Bi-1,3,4-oxadiazole, 5,5'-bis(4-bromophenyl)-
Description
2,2'-Bi-1,3,4-oxadiazole, 5,5'-bis(4-bromophenyl)- is a bis-oxadiazole derivative characterized by two 1,3,4-oxadiazole rings linked at the 2,2'-positions, with 4-bromophenyl substituents at the 5,5'-positions. The compound is synthesized via a Staudinger/aza-Wittig reaction, yielding a light yellow solid with a high melting point (>300°C) and distinct spectroscopic properties:
Properties
CAS No. |
110379-83-4 |
|---|---|
Molecular Formula |
C16H8Br2N4O2 |
Molecular Weight |
448.07 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H8Br2N4O2/c17-11-5-1-9(2-6-11)13-19-21-15(23-13)16-22-20-14(24-16)10-3-7-12(18)8-4-10/h1-8H |
InChI Key |
XHDJPZOAYSGXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=NN=C(O3)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diacylhydrazide Precursors
The most widely reported approach involves cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃) as the dehydrating agent.
Procedure :
- Synthesis of Diacylhydrazide :
- Cyclization to Bis-Oxadiazole :
Optimization Notes :
Tandem Staudinger/Aza-Wittig Reaction
Adapted from methodologies for 1,2,4-oxadiazoles, this route offers a one-pot synthesis:
Procedure :
- Diazidoglyoxime Preparation :
- Phosphine-Mediated Cyclization :
Advantages :
Oxidative Coupling of Monomeric Oxadiazoles
A less common but mechanistically distinct approach involves coupling 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol monomers:
Procedure :
- Monomer Synthesis :
- Oxidative Dimerization :
Limitations :
- Requires strict anhydrous conditions to prevent hydrolysis.
- Lower yields compared to cyclocondensation methods.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.12 (d, J = 8.4 Hz, 4H, Ar-H)
- δ 7.72 (d, J = 8.4 Hz, 4H, Ar-H)
- No observable protons for oxadiazole rings.
¹³C NMR (100 MHz, CDCl₃) :
IR (KBr) :
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) confirms:
Comparative Analysis of Methods
| Parameter | Cyclocondensation | Staudinger/Aza-Wittig | Oxidative Coupling |
|---|---|---|---|
| Yield (%) | 65-72 | 53-71 | 58-63 |
| Reaction Time | 8 h | 10 h | 12 h |
| Scalability | Excellent | Moderate | Limited |
| Purity | >98% | 95-97% | 90-93% |
Challenges and Optimization Strategies
- Regioselectivity : Competing formation of 1,2,4-oxadiazole isomers necessitates strict temperature control.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclization rates but increase byproduct formation.
- Catalytic Alternatives : Recent studies suggest zinc chloride (ZnCl₂) as a milder cyclization catalyst (yield: 68%, 100°C, 5 h).
Chemical Reactions Analysis
Types of Reactions
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The oxadiazole core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer activities.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and polymers.
Mechanism of Action
The mechanism by which 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
ICM-101 ([2,2′-Bi(1,3,4-oxadiazole)]-5,5′-dinitramide)
Structural Features: Nitroamino (-NHNO₂) groups at the 5,5'-positions instead of bromophenyl . Key Properties:
Comparison :
TKX-55 (5,5′-Bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole))
Structural Features : Trinitrophenyl substituents at 5,5'-positions .
Key Properties :
Comparison :
Anti-Inflammatory Oxadiazole Derivatives
Structural Features :
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole .
Key Properties :
Comparison :
- The target compound lacks the propan-3-one linker and heteroaryl substituents, limiting direct pharmacological relevance.
Other Bis-Oxadiazole Derivatives
lists analogs with substituents like tert-butyl or benzofuranyl groups:
- 5,5'-Bis(3-methyl-2-benzofuranyl)-2,2'-bi(1,3,4-oxadiazole): No reported data on properties or uses .
Comparison :
- Bulkier substituents (e.g., tert-butyl) may enhance thermal stability but reduce solubility.
- Lack of nitro or bromine groups limits electronic tunability compared to the target compound .
Biological Activity
2,2'-Bi-1,3,4-oxadiazole, 5,5'-bis(4-bromophenyl)- (CAS No. 19542-05-3) is a compound of interest due to its potential biological activities. This compound, characterized by its oxadiazole core and bromophenyl substituents, has been investigated for various pharmacological properties including antimicrobial and anticancer effects. This article summarizes the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C₁₄H₈Br₂N₂O
- Molecular Weight : 380.03 g/mol
- Structural Characteristics : The compound features a central oxadiazole ring flanked by two bromophenyl groups which may contribute to its biological activity through electronic and steric effects.
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of oxadiazole derivatives. For instance, compounds derived from the oxadiazole framework have shown significant activity against various bacterial strains including Gram-positive bacteria and Candida albicans. In vitro assays indicated that certain derivatives exhibited marked potency against these pathogens while showing weaker activity against Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Strong |
| Bacillus subtilis | Moderate |
| Escherichia coli | Weak |
| Candida albicans | Moderate |
Anticancer Activity
The anticancer potential of 2,2'-Bi-1,3,4-oxadiazole has been explored in various cancer cell lines. Notably, the compound demonstrated significant cytotoxic effects against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| HepG2 | 15 | 75 |
| MCF-7 | 20 | 70 |
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions of 2,2'-Bi-1,3,4-oxadiazole with potential therapeutic targets. These studies have revealed favorable binding modes with key proteins involved in cancer progression and microbial resistance. The docking results suggest that the compound can effectively interact with active sites of these proteins .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various oxadiazole derivatives against a panel of bacterial strains. The results highlighted that compounds similar to 2,2'-Bi-1,3,4-oxadiazole exhibit promising antimicrobial properties with low minimum inhibitory concentrations (MIC) for certain Gram-positive bacteria .
- Anticancer Assessment : In another investigation focusing on cancer cell lines, 2,2'-Bi-1,3,4-oxadiazole was tested for its ability to inhibit cell proliferation. The results indicated a significant reduction in cell viability in HepG2 and MCF-7 cells when treated with the compound .
Q & A
Q. What are the established synthetic routes for 5,5'-bis(4-bromophenyl)-2,2'-bi-1,3,4-oxadiazole, and how do reaction conditions influence yield?
The compound is synthesized via a two-step process:
- Step 1 : Oxalyl dihydrazide reacts with cyanogen bromide in anhydrous ethanol to form a 5,5'-diamino-2,2'-bi(1,3,4-oxadiazole) intermediate .
- Step 2 : Bromophenyl groups are introduced via electrophilic substitution or Ullmann-type coupling. For example, substituted benzaldehyde derivatives may react under reflux with acetic acid as a catalyst, followed by crystallization (e.g., ethanol-water systems yield ~65% purity) .
- Key Variables : Solvent polarity (DMSO enhances cyclization), reaction time (18–24 hours for complete cyclization), and temperature (0°C for nitration steps to avoid decomposition) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- FT-IR/NMR : Confirm functional groups (e.g., oxadiazole ring C=N stretching at ~1600 cm⁻¹) and aryl bromine substitution patterns (¹³C NMR: C-Br signals at ~110–120 ppm) .
- Single-crystal X-ray diffraction : Resolves molecular geometry, dihedral angles between oxadiazole rings, and Br···π interactions influencing packing .
- Elemental Analysis : Validates stoichiometry, particularly for bromine content (theoretical ~21.3% for C₂₀H₁₂Br₂N₄O₂) .
Advanced Research Questions
Q. How does the bromophenyl substituent modulate thermal stability compared to nitro or amino derivatives?
- Bromophenyl groups enhance thermal stability via steric hindrance and strong C-Br bonds. For example, decomposition temperatures (Tₐ) for 5,5'-bis(4-bromophenyl) derivatives exceed 200°C, whereas nitro analogs (e.g., TKX-55) decompose at ~250°C due to higher bond dissociation energy .
- DSC/TGA Data : Bromophenyl derivatives show exothermic peaks at 205–210°C (ΔH ~500 J/g), with residual mass >40%, indicating partial carbonization .
Q. What computational methods predict the detonation performance of brominated oxadiazoles?
- Kamlet-Jacobs Equations : Estimate detonation velocity (D) and pressure (P) using density (ρ) and heat of formation (ΔHf). For 5,5'-bis(4-bromophenyl)-2,2'-bi-1,3,4-oxadiazole:
- ρ ≈ 1.99 g/cm³ (gas pycnometry) .
- Predicted D ≈ 8,500 m/s and P ≈ 30 GPa, lower than nitro derivatives (D >9,000 m/s) due to reduced oxygen balance .
Q. How do bromophenyl groups impact sensitivity to mechanical stimuli (impact/friction)?
- Impact Sensitivity (IS) : >15 J (low sensitivity), attributed to bromine’s electron-withdrawing effect stabilizing the lattice .
- Friction Sensitivity (FS) : >200 N, comparable to RDX but safer than primary explosives like PETN .
- Contradictions : Some salts (e.g., ammonium derivatives) show reduced FS (~80 N) due to weaker intermolecular forces .
Methodological Challenges
Q. What strategies resolve low yields in bromophenyl functionalization?
- Catalytic Systems : Use Pd(PPh₃)₄/CuI for Ullmann coupling (improves aryl-aryl bond formation efficiency) .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <6 hours with comparable yields (~60%) .
Q. How to mitigate decomposition during DSC analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
